Sodium 4-ethylbenzenesulfinate
Overview
Description
Sodium 4-ethylbenzenesulfinate is an organosulfur compound with the molecular formula C8H9NaO3S. It is a white to almost white powder or crystalline substance. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various organosulfur compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 4-ethylbenzenesulfinate can be synthesized through the sulfonation of 4-ethylbenzene with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:
Sulfonation: 4-ethylbenzene is reacted with sulfur trioxide (SO3) in the presence of a catalyst to form 4-ethylbenzenesulfonic acid.
Neutralization: The resulting 4-ethylbenzenesulfonic acid is then neutralized with sodium hydroxide (NaOH) to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through crystallization and filtration to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-ethylbenzenesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-ethylbenzenesulfonic acid.
Reduction: It can be reduced to form 4-ethylbenzenethiol.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: 4-ethylbenzenesulfonic acid.
Reduction: 4-ethylbenzenethiol.
Substitution: Various organosulfur derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 4-ethylbenzenesulfinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 4-ethylbenzenesulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable sulfonate esters with alcohols and amines, which are useful in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Sodium 4-methylbenzenesulfinate: Similar in structure but with a methyl group instead of an ethyl group.
Sodium benzenesulfinate: Lacks the ethyl group, making it less hydrophobic.
Sodium 4-ethylbenzene-1-sulfinate: Similar in structure but with a different sulfonate position.
Uniqueness: Sodium 4-ethylbenzenesulfinate is unique due to its ethyl group, which increases its hydrophobicity and affects its reactivity compared to other sulfinates. This makes it particularly useful in the synthesis of more hydrophobic organosulfur compounds .
Properties
IUPAC Name |
sodium;4-ethylbenzenesulfinate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S.Na/c1-2-7-3-5-8(6-4-7)11(9)10;/h3-6H,2H2,1H3,(H,9,10);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQNALOFSJPBIU-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NaO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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